molecular formula C12H7F3O B11884137 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde

2-(Trifluoromethyl)naphthalene-6-carboxaldehyde

Cat. No.: B11884137
M. Wt: 224.18 g/mol
InChI Key: SXOOFHDSVBJPEK-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H7F3O and a molecular weight of 224.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde
  • 2-(Trifluoromethyl)naphthalene-7-carboxaldehyde
  • 2-(Trifluoromethyl)naphthalene-8-carboxaldehyde

Uniqueness

2-(Trifluoromethyl)naphthalene-6-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the naphthalene ring. This positioning can significantly influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

IUPAC Name

6-(trifluoromethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-7H

InChI Key

SXOOFHDSVBJPEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C=O

Origin of Product

United States

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